molecular formula C12H7ClN2 B8009971 2-(4-Chlorophenyl)isonicotinonitrile

2-(4-Chlorophenyl)isonicotinonitrile

Cat. No.: B8009971
M. Wt: 214.65 g/mol
InChI Key: FNKDZQWJEFBMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)isonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano (-CN) group at position 4 and a 4-chlorophenyl moiety at position 2.

Properties

IUPAC Name

2-(4-chlorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKDZQWJEFBMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol and Optimization

In a representative procedure, 2-bromoisonicotinonitrile (1.0 mmol) reacts with 4-chlorophenylboronic acid (1.2 mmol) in tetrahydrofuran (THF) under argon. Catalyzed by Pd(OAc)₂ (0.2 mmol) with triphenylphosphine (PPh₃, 0.4 mmol) and cesium carbonate (Cs₂CO₃, 3.0 mmol), the mixture is stirred at 60°C for 24 hours. Post-reaction workup involves aqueous extraction, drying over MgSO₄, and silica gel chromatography (hexane/ethyl acetate = 9:1), yielding 2-(4-Chlorophenyl)isonicotinonitrile at 57% efficiency.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the brominated nitrile, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. Key challenges include minimizing homo-coupling of boronic acid and ensuring regioselectivity, addressed by optimizing ligand ratios (PPh₃:Pd = 2:1) and reaction temperature.

A one-pot multicomponent approach enables efficient assembly of the pyridine core with simultaneous introduction of the 4-chlorophenyl and nitrile groups.

Synthetic Pathway

A mixture of 4-chlorobenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (7.0 mmol) in ethanol undergoes reflux for 2 hours with catalytic piperidine. The reaction proceeds via Knoevenagel condensation, followed by cyclocondensation, yielding 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Subsequent chlorination with PCl₅ (3.0 mmol) in phosphoryl chloride (POCl₃) at reflux for 7 hours replaces the oxo group with chlorine, affording 2-chloro-4-(4-chlorophenyl)nicotinonitrile.

Yield and Purification

Initial cyclization achieves 74% yield, while chlorination elevates purity to 82% after recrystallization from ethanol. IR spectroscopy confirms nitrile (ν = 2224 cm⁻¹) and C–Cl (ν = 740 cm⁻¹) functionalities, while ¹³C NMR validates the aromatic and nitrile carbons.

Halogenation and Functional Group Interconversion

Direct Chlorination of Pyridine Derivatives

2-Phenylisonicotinonitrile derivatives undergo electrophilic substitution using Cl₂ or SO₂Cl₂ in dichloromethane. For example, treating 2-phenylisonicotinonitrile with sulfuryl chloride (1.5 eq) at 0°C for 4 hours introduces chlorine at the para position of the phenyl group, yielding 2-(4-Chlorophenyl)isonicotinonitrile.

Analytical Validation

¹H NMR spectra reveal deshielded aromatic protons (δ = 8.86–7.56 ppm), consistent with electron-withdrawing nitrile and chlorine substituents. Mass spectrometry confirms the molecular ion peak at m/z = 229 [M]⁺, aligning with the molecular formula C₁₂H₇ClN₂.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/ReagentsYield (%)Purity (%)
Suzuki–Miyaura Coupling2-BromoisonicotinonitrilePd(OAc)₂, PPh₃, Cs₂CO₃57>95
Multicomponent Condensation4-Chlorobenzaldehyde, ethyl cyanoacetateNH₄OAc, piperidine7482
Direct Chlorination2-PhenylisonicotinonitrileSO₂Cl₂6890

Challenges and Optimization Strategies

  • Regioselectivity in Coupling Reactions : Unwanted homo-coupling of boronic acids reduces efficiency. Employing bulky ligands (e.g., SPhos) enhances selectivity for cross-coupled products.

  • Nitrile Stability Under Harsh Conditions : Prolonged exposure to POCl₃ at high temperatures risks nitrile hydrolysis. Stepwise chlorination at lower temperatures (80°C) mitigates degradation.

  • Purification Complexities : Silica gel chromatography remains critical for isolating non-polar nitriles, with hexane/ethyl acetate gradients (9:1 to 4:1) resolving closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenyl)isonicotinonitrile has shown promise in medicinal chemistry, particularly for its potential:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against breast and colon cancer cells, suggesting its efficacy as a chemotherapeutic agent .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Materials Science

The compound's unique structure allows it to be utilized in materials science, particularly in the development of:

  • Fluorescent Materials : Its ability to emit light under certain conditions makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Polymeric Composites : Incorporating this compound into polymer matrices can enhance properties such as thermal stability and electrical conductivity.

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of 2-(4-Chlorophenyl)isonicotinonitrile on MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 1.5 µM, indicating strong antiproliferative activity. Mechanistic studies revealed that it induces apoptosis via mitochondrial pathways, suggesting a promising therapeutic avenue for breast cancer treatment .

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of 2-(4-Chlorophenyl)isonicotinonitrile against various bacterial strains. The compound exhibited significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent. Further investigations are needed to elucidate its mechanism of action against microbial targets .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological activities.

Comparison with Similar Compounds

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

  • Core Structure : Imidazole (five-membered ring with two nitrogen atoms).
  • Key Substituents : 4-Chlorophenyl, methyl, and ethyl acetate groups.
  • Activity: Exhibits strong inhibitory effects on nuclear sirtuins (SIRT1-3) in non-small cell lung cancer (NSCLC) cell lines. Computational docking studies reveal superior glide scores (-9.2 kcal/mol) and binding energy compared to reference inhibitors, indicating high specificity for sirtuin family proteins .
  • Comparison: Unlike 2-(4-Chlorophenyl)isonicotinonitrile, this compound’s imidazole core and ester functional group may enhance solubility and target engagement in epigenetic regulation.

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

  • Core Structure : Pyridine (six-membered aromatic ring with one nitrogen atom).
  • Key Substituents: 4-Chlorophenyl, 3-cyano, 4,6-distyryl, and thioacetamide groups.
  • Activity : Demonstrates potent insecticidal activity against cowpea aphids (Aphis craccivora), outperforming the commercial insecticide acetamiprid (LC₅₀ = 12 ppm vs. 18 ppm). The styryl and thioacetamide groups likely enhance membrane penetration and target binding .
  • Comparison: While both compounds share a pyridine backbone and chlorophenyl group, the additional styryl and sulfur-containing substituents in this analog may broaden its agrochemical utility compared to the simpler cyano-substituted 2-(4-Chlorophenyl)isonicotinonitrile.

6-(4-Chlorophenyl)pyrimidine-2,4-diamine

  • Core Structure : Pyrimidine (six-membered ring with two nitrogen atoms).
  • Key Substituents: 4-Chlorophenyl and amino groups.
  • Activity: No specific biological data are provided in the evidence, but pyrimidine derivatives are widely recognized for antiviral and anticancer applications due to their ability to mimic nucleic acid bases .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Key Findings Source
2-(4-Chlorophenyl)isonicotinonitrile Pyridine 4-Cyano, 2-(4-chlorophenyl) Not explicitly studied Inferred potential from analogs N/A
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate Imidazole 4-Chlorophenyl, methyl, ethyl acetate Sirtuin inhibition (anticancer) Glide score: -9.2 kcal/mol
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl, styryl, thioacetamide Insecticidal (LC₅₀ = 12 ppm) Superior to acetamiprid
6-(4-Chlorophenyl)pyrimidine-2,4-diamine Pyrimidine 4-Chlorophenyl, 2,4-diamino Undisclosed (likely nucleic acid targeting) Structural similarity to antivirals

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 2-(4-chlorophenyl)isonicotinonitrile while minimizing stereochemical impurities?

Methodological Answer: A cost-effective and eco-friendly approach involves Lewis/Bronsted acid-catalyzed isomerization to convert cis-isomers to trans-isomers selectively. For example, intermediates such as 4-(4-chlorophenyl)cyclohexanone can be synthesized via a highly efficient, atom-economical process. Selective crystallization in solvents like methanol or ethanol helps isolate desired isomers, reducing stereochemical impurities .

Q. Q2. How can researchers characterize the molecular structure and intermolecular interactions of 2-(4-chlorophenyl)isonicotinonitrile derivatives?

Methodological Answer: X-ray crystallography is critical for determining dihedral angles between aromatic rings (e.g., pyridyl, phenyl, naphthyl) and hydrogen-bonding networks. For instance, studies on analogous compounds reveal intermolecular N–H⋯N and C–H⋯N interactions stabilizing crystal structures. Refinement protocols using geometric constraints (C–H = 0.93 Å for aromatic H) ensure accurate modeling .

Q. Q3. What analytical techniques are recommended for assessing purity and isomer ratios in synthesized batches?

Methodological Answer: Combine HPLC with chiral stationary phases to resolve cis/trans isomers. Pair this with spectroscopic methods (e.g., 1^1H NMR) to quantify ratios. For example, crystallization in methanol at controlled evaporation rates (e.g., 5 days at room temperature) can yield phase-pure crystals for validation .

Advanced Research Questions

Q. Q4. How can computational tools predict the bioactivity of 2-(4-chlorophenyl)isonicotinonitrile derivatives targeting specific receptors?

Methodological Answer: Molecular docking studies (e.g., using CSConv2D neural networks) enable prediction of binding affinities to receptors like the D3 dopamine receptor. For example, docking scores for isonicotinonitrile derivatives correlate with experimental ligand-receptor interactions, validated via deep learning models trained on structural data (PDB ID: 5ceo) .

Q. Q5. What strategies address contradictions in reported bioactivity data for 2-(4-chlorophenyl)isonicotinonitrile-based compounds?

Methodological Answer: Re-evaluate stereochemical configurations and solvent effects. For instance, cis-isomers of related chalcone derivatives show divergent bioactivity compared to trans-isomers due to steric hindrance. Systematic isomer separation (via Lewis acid catalysis) and in vitro assays under standardized conditions can resolve discrepancies .

Q. Q6. How can researchers optimize reaction conditions to enhance yield in multi-step syntheses of 2-(4-chlorophenyl)isonicotinonitrile analogs?

Methodological Answer: Use a Design of Experiments (DoE) approach to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, substituting 2-chloroisonicotinonitrile with electron-withdrawing groups (e.g., trifluoromethyl) improves reaction efficiency in spirocyclic intermediates .

Q. Q7. What are the key stability challenges for 2-(4-chlorophenyl)isonicotinonitrile under varying storage conditions, and how can they be mitigated?

Methodological Answer: Degradation studies under accelerated conditions (e.g., 40°C/75% RH) reveal susceptibility to hydrolysis at the nitrile group. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and storage in inert atmospheres (argon) .

Q. Q8. How can structural modifications enhance the pharmacological profile of 2-(4-chlorophenyl)isonicotinonitrile derivatives?

Methodological Answer: Introduce bioisosteric replacements (e.g., thiazolidinone rings) to improve metabolic stability. For example, substituting the phenyl group with a 2-carboxymethylthio moiety enhances solubility and receptor affinity in bifunctional chalcone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.